(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC19821298
Molecular Formula: C13H17F3N4O2
Molecular Weight: 318.29 g/mol
* For research use only. Not for human or veterinary use.
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one -](/images/structure/VC19821298.png)
Specification
Molecular Formula | C13H17F3N4O2 |
---|---|
Molecular Weight | 318.29 g/mol |
IUPAC Name | 2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H17F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h6,8-9H,2-5,7H2,1H3,(H,17,18) |
Standard InChI Key | KJCMHWUVQPPPCG-UHFFFAOYSA-N |
Canonical SMILES | CC1COCCN1C2=CC(=O)N3CCC(NC3=N2)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture and Substituent Analysis
The compound’s backbone consists of a pyrimido[1,2-a]pyrimidin-4-one system, a bicyclic framework merging two pyrimidine rings. The numbering convention assigns position 8 to the stereogenic center bearing the trifluoromethyl group (-CF₃), which adopts an S-configuration. At position 2, a (3R)-3-methylmorpholinyl group is appended, introducing a chiral tertiary amine moiety. The tetrahydro designation indicates partial saturation at positions 1,6,7,8, reducing ring strain and enhancing conformational flexibility .
Morpholinyl Substituent
The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, contributes to solubility via its polar tertiary amine while providing steric bulk. The (3R)-3-methyl configuration introduces stereochemical specificity, potentially optimizing interactions with chiral binding pockets in biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two key fragments:
-
Pyrimido[1,2-a]pyrimidin-4-one core: Likely assembled via cyclocondensation of an appropriately substituted diamine with a β-ketoester or equivalent electrophilic carbonyl source.
-
Morpholinyl and trifluoromethyl substituents: Introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions.
Core Synthesis: Cyclocondensation Strategies
Analogous syntheses of pyrimido[1,2-a]pyrimidinones often employ acid-catalyzed cyclocondensation. For example, 3-aminoindazole derivatives react with ethyl trifluoroacetoacetate under acidic conditions to yield trifluoromethylated pyrimidoindazolones . Adapting this approach, the core of the target compound could be synthesized by reacting a tetrahydro-pyrimidine diamine with a trifluoromethylated β-ketoester derivative.
Representative Reaction Conditions
-
Reactants: 1,3-diamine derivative + ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Catalyst: H₃PO₄ in MeOH (4:1 v/v)
-
Temperature: Reflux (65–70°C)
Trifluoromethyl Group Installation
The stereospecific incorporation of -CF₃ at position 8 may involve asymmetric catalysis or chiral resolution. For instance, enzymatic resolution or chiral auxiliaries could enforce the desired S-configuration, as seen in syntheses of stereochemically complex trifluoromethylated heterocycles .
Morpholinyl Functionalization
The morpholinyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. In a study of pyrimido[1,2-b]indazoles, chlorinated intermediates underwent SNAr with morpholine to yield morpholinyl derivatives in 60–78% yields . For the target compound, a similar strategy could be employed, with careful control of stereochemistry at the 3-methyl position using chiral ligands or enantioselective catalysis.
Physicochemical Characterization
Spectroscopic Data
While direct data for the compound is unavailable, analogs provide benchmarks:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include:
-
¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
If single crystals are obtained, X-ray analysis would confirm the S-configuration at position 8 and R-configuration at the morpholinyl 3-methyl group. Analogous studies on tetrahydroquinolines reveal half-chair conformations for saturated rings, with torsional angles critical for stereochemical assignments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume